molecular formula C20H19N5O B12132802 8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12132802
M. Wt: 345.4 g/mol
InChI Key: PDHSBMFWMDOHCI-UHFFFAOYSA-N
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Description

8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a triazine ring, with various substituents such as methyl and phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate then undergoes cyclization with a triazine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while reducing reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methyl-1,3,5-triazine: A similar triazine derivative with different substituents.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine compound with phenyl groups.

    2-Chloro-4,6-diamino-1,3,5-triazine: A chlorinated triazine derivative.

Uniqueness

8-methyl-2-[(4-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of both pyrimidine and triazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

8-methyl-2-(4-methylanilino)-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19N5O/c1-13-8-10-16(11-9-13)22-19-23-18(15-6-4-3-5-7-15)25-17(26)12-14(2)21-20(25)24-19/h3-12,18H,1-2H3,(H2,21,22,23,24)

InChI Key

PDHSBMFWMDOHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4

Origin of Product

United States

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